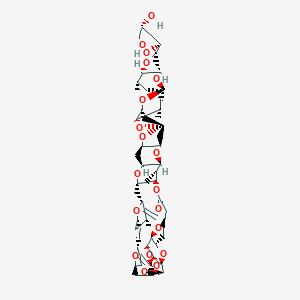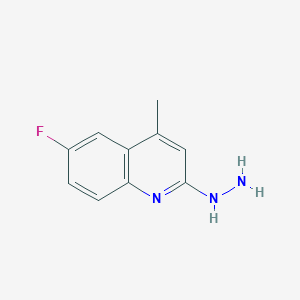
(6-Fluoro-4-methylquinolin-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-4-methylquinolin-2-yl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazine derivative that has shown promising results in the development of new drugs, pesticides, and agrochemicals.
Wirkmechanismus
The mechanism of action of (6-Fluoro-4-methylquinolin-2-yl)hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the targeted microorganisms. This inhibition leads to the disruption of key metabolic pathways, ultimately resulting in the death of the microorganisms.
Biochemische Und Physiologische Effekte
Studies have shown that (6-Fluoro-4-methylquinolin-2-yl)hydrazine has low toxicity and is well-tolerated in animals. It has been shown to have minimal effects on biochemical and physiological processes in the body and does not cause significant changes in blood parameters or organ function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6-Fluoro-4-methylquinolin-2-yl)hydrazine in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (6-Fluoro-4-methylquinolin-2-yl)hydrazine. One potential direction is the development of new drugs for the treatment of drug-resistant tuberculosis and malaria. Another direction is the development of new pesticides and agrochemicals that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, (6-Fluoro-4-methylquinolin-2-yl)hydrazine is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have low toxicity and minimal effects on biochemical and physiological processes in animals. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (6-Fluoro-4-methylquinolin-2-yl)hydrazine involves the reaction of 6-fluoro-4-methylquinoline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-4-methylquinolin-2-yl)hydrazine has been extensively studied for its potential applications in drug discovery, agrochemicals, and pesticides. It has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria. It has also shown potential as a pesticide and agrochemical due to its ability to inhibit the growth of harmful microorganisms.
Eigenschaften
CAS-Nummer |
108099-80-5 |
|---|---|
Produktname |
(6-Fluoro-4-methylquinolin-2-yl)hydrazine |
Molekularformel |
C10H10FN3 |
Molekulargewicht |
191.2 g/mol |
IUPAC-Name |
(6-fluoro-4-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10FN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
WGNGYXUMBBDTJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
Kanonische SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
Synonyme |
2(1H)-Quinolinone,6-fluoro-4-methyl-,hydrazone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



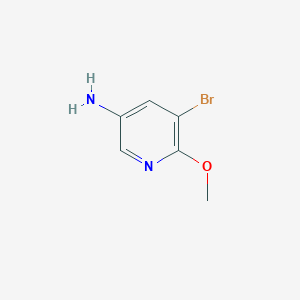
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
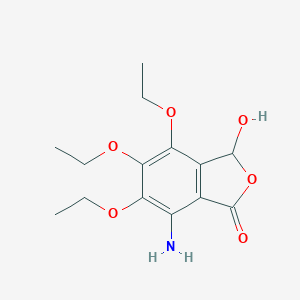
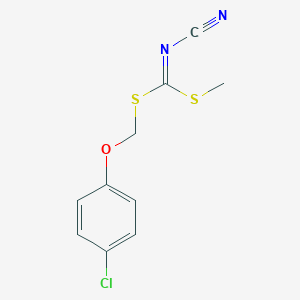
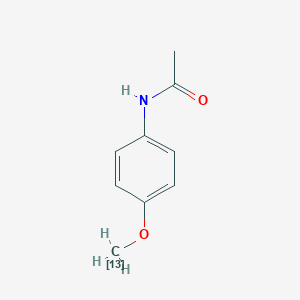
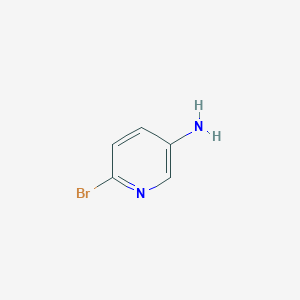
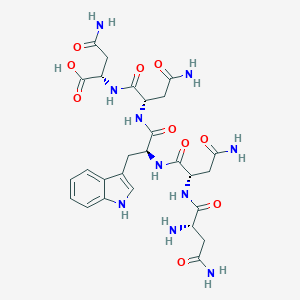
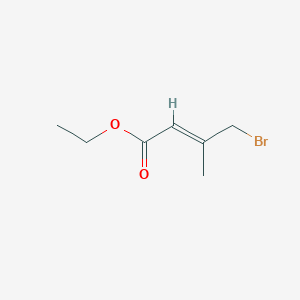
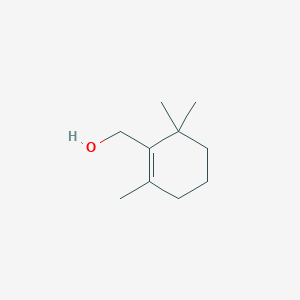
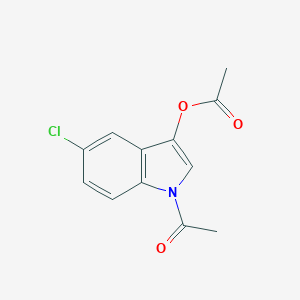
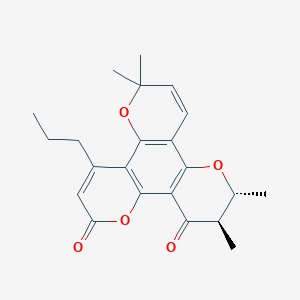
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
